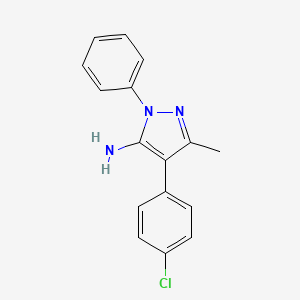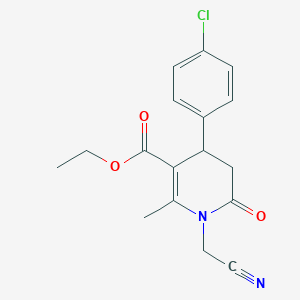
1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea, also known as DMQX, is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain. DMQX has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological conditions.
Mecanismo De Acción
1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site on the NR1 subunit of the receptor. This prevents the binding of glycine or D-serine, which are co-agonists of the NMDA receptor, and thus inhibits the activation of the receptor. This results in a decrease in the influx of calcium ions into the postsynaptic neuron, which is necessary for the induction of LTP.
Biochemical and Physiological Effects:
1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea has been shown to have various biochemical and physiological effects in different experimental models. For example, 1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea has been shown to block the induction of LTP in the hippocampus, which is a form of synaptic plasticity that is thought to underlie learning and memory processes. 1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea has also been shown to enhance the extinction of fear memory in rats, which suggests that it may have therapeutic potential for the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea in lab experiments is that it is a potent and selective antagonist of the NMDA receptor, which allows for the specific manipulation of NMDA receptor function. However, one limitation of using 1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea is that it can also block other ionotropic glutamate receptors, such as the kainate receptor, at high concentrations, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea in scientific research. One direction is to investigate the role of NMDA receptors in other brain regions and their contribution to various physiological and pathological conditions. Another direction is to develop more potent and selective NMDA receptor antagonists that can be used as potential therapeutic agents for the treatment of neurological and psychiatric disorders. Finally, the use of 1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea in combination with other drugs or therapies may provide new insights into the mechanisms of synaptic plasticity and the development of novel treatments for brain disorders.
Métodos De Síntesis
1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea can be synthesized by reacting 2,3-dimethoxyaniline with 6-methoxyquinoline-8-carbaldehyde in the presence of sodium triacetoxyborohydride and acetic acid, followed by treatment with urea in ethanol. The reaction yields 1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea as a white crystalline solid with a melting point of 230-232°C.
Aplicaciones Científicas De Investigación
1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea has been used in various scientific research studies to investigate the role of NMDA receptors in different physiological and pathological conditions. For example, 1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea has been used to study the mechanisms of synaptic plasticity, long-term potentiation (LTP), and long-term depression (LTD) in the hippocampus, which is a brain region that is critical for learning and memory processes.
Propiedades
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-24-13-10-12-6-5-9-20-17(12)15(11-13)22-19(23)21-14-7-4-8-16(25-2)18(14)26-3/h4-11H,1-3H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOPMDMINRNYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC2=C3C(=CC(=C2)OC)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-2-methylpyrrolidine-2-carboxylate](/img/structure/B2949867.png)
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/no-structure.png)
![3-(4-Pyridinylmethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2949872.png)

![2-[(4-Fluorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2949875.png)

![5-(4-chlorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2949879.png)
![Tert-butyl 3-[3-(2-nitroanilino)propanoylamino]propanoate](/img/structure/B2949880.png)



![2-[(2-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2949889.png)